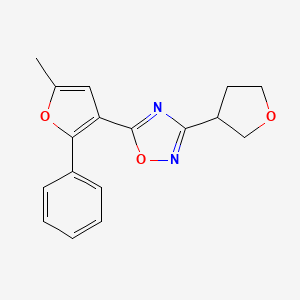
9-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbazole derivatives often involves intricate processes to introduce various functional groups. A study by Qi Liu et al. (2021) highlighted a facile synthesis technique for carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a compound class related to carbazole, using 2-arylbenzoimidazoles and oxamic acids under metal-free conditions, indicating the complexity and versatility of synthetic strategies for carbazole derivatives (Qi Liu et al., 2021).
Molecular Structure Analysis
Jean‐Ho Chu et al. (2013) demonstrated the structural elucidation of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles via palladium(II)-catalyzed C–H bond activation, providing insights into the molecular structure and electronic configuration through X-ray crystallography, highlighting the significance of structural analysis in understanding the chemical behavior of carbazole derivatives (Jean‐Ho Chu et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving carbazole derivatives are diverse. For instance, M. Ates et al. (2014) synthesized 9H-carbazole-9-carbothioic methacrylic thioanhydride, highlighting carbazole's reactivity towards forming novel compounds with potential applications in supercapacitors, illustrating the chemical versatility and reactivity of carbazole-based compounds (M. Ates et al., 2014).
Physical Properties Analysis
The study of carbazole derivatives' physical properties is crucial for their application in materials science. The optical and thermal properties, such as phosphorescence emission and thermal stability, of carbazole-based materials, as described by Zhang Xiaohong (2010), provide insights into their potential utility in electronic and photonic devices (Zhang Xiaohong, 2010).
Chemical Properties Analysis
Carbazole derivatives exhibit a wide range of chemical properties, including antimicrobial activities as demonstrated by N. Salih et al. (2016), who synthesized new heterocyclic derivatives from 9H-carbazole to evaluate their antimicrobial potential, indicating the biological relevance and chemical diversity of carbazole compounds (N. Salih et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-carbazol-9-yl-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-21-11-5-3-9-19(21)20-10-4-6-12-22(20)25/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSMWDIZRJAEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B5628851.png)
![3-(5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5628858.png)

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5628868.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5628880.png)
![methyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B5628884.png)

![N-(2-methoxyethyl)-1-methyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-benzimidazol-2-amine](/img/structure/B5628889.png)
![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5628897.png)

![3-{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5628909.png)
![2-acetyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5628924.png)
![1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5628928.png)